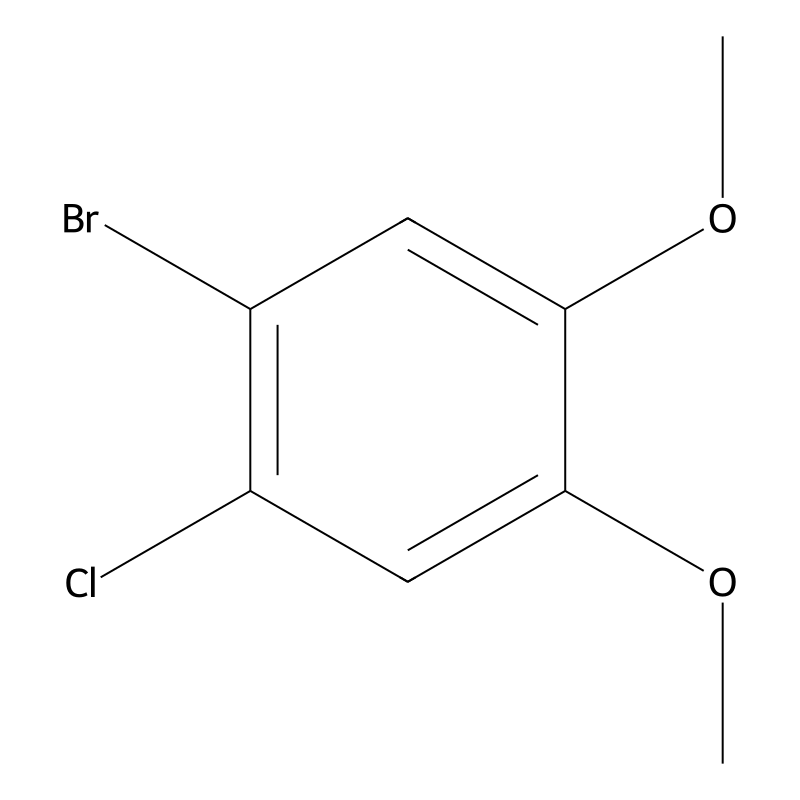

1-Bromo-2-chloro-4,5-dimethoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-2-chloro-4,5-dimethoxybenzene is an aromatic compound characterized by the presence of bromine and chlorine substituents along with two methoxy groups attached to a benzene ring. Its molecular formula is C₈H₈BrClO₂, and it has a molecular weight of 251.51 g/mol. The structure features a benzene ring with the bromine atom at the first position, chlorine at the second position, and methoxy groups at the fourth and fifth positions. This unique arrangement contributes to its chemical properties and potential applications in various fields .

There is no current research available on a specific mechanism of action for BCMDB.

As with most halogenated aromatic compounds, BCMDB should be handled with care due to potential hazards:

- Skin and eye irritant: The Br and Cl atoms can react with tissues, causing irritation.

- Suspected respiratory irritant: Inhalation of dust or fumes may irritate the respiratory tract.

- Environmental impact: The halogenated nature suggests potential environmental concerns, although specific data is lacking.

Key Reactions:- Electrophilic Aromatic Substitution: The compound can undergo substitution reactions where one of its halogen atoms can be replaced by other electrophiles.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions, allowing for further functionalization of the molecule .

The synthesis of 1-Bromo-2-chloro-4,5-dimethoxybenzene can be achieved through various methods:

- From 4-Bromoveratrole: This method involves bromination and chlorination steps using reagents such as hydrogen chloride and hydrogen peroxide.

- Via Direct Halogenation: Direct halogenation of 1,2-dimethoxybenzene can also yield this compound under controlled conditions.

Both methods highlight the versatility in synthesizing this compound from readily available precursors .

1-Bromo-2-chloro-4,5-dimethoxybenzene has potential applications in:

- Organic Synthesis: As an intermediate for synthesizing more complex organic compounds.

- Pharmaceuticals: Due to its possible biological activity, it may serve as a precursor in drug development.

- Material Science: Its unique properties may be utilized in creating novel materials or polymers .

Studies focusing on the interaction of 1-Bromo-2-chloro-4,5-dimethoxybenzene with various biological targets are necessary to elucidate its potential pharmacological effects. Interaction studies typically involve assessing how this compound binds to proteins or enzymes and its subsequent biochemical pathways. Current literature suggests that further research is required to fully understand these interactions and their implications for drug design .

Several compounds share structural similarities with 1-Bromo-2-chloro-4,5-dimethoxybenzene. Here are a few notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Bromo-2-methoxybenzene | One methoxy group | Less steric hindrance compared to target |

| 1-Chloro-2-bromo-4-methoxybenzene | One methoxy group | Different halogen positioning |

| 1-Bromo-3,5-dimethoxybenzene | Two methoxy groups | Different substitution pattern |

| 1-Bromo-2-chloro-3-methylbenzene | Methyl group instead of methoxy | Alters electronic properties |

These compounds differ primarily in their substituents' positions and types, influencing their reactivity and potential applications. The unique combination of both bromine and chlorine atoms along with two methoxy groups sets 1-Bromo-2-chloro-4,5-dimethoxybenzene apart from these similar compounds .

Crystal System and Space Group Parameters

1-Bromo-2-chloro-4,5-dimethoxybenzene crystallizes in the triclinic crystal system with space group P1̄ (P-1) [1] [2]. The compound exhibits the following unit cell parameters: a = 9.9264(2) Å, b = 9.9410(2) Å, c = 19.7219(5) Å, with angles α = 75.9259(8)°, β = 75.9323(8)°, and γ = 79.9479(10)° [1] [2]. The unit cell volume is 1817.26(7) ų, and the calculated density is 1.839 Mg m⁻³ [1] [2].

The molecular formula is C₈H₈BrClO₂ with a molecular weight of 251.50 g/mol [1] [2]. The structure was determined at 90 K using molybdenum Kα radiation (λ = 0.71073 Å) [1] [2]. Crystal refinement parameters include R[F² > 2σ(F²)] = 0.036, wR(F²) = 0.070, and goodness of fit S = 1.04 [1] [2].

| Parameter | Value |

|---|---|

| Crystal System | Triclinic [1] |

| Space Group | P1̄ [1] [2] |

| a (Å) | 9.9264(2) [1] [2] |

| b (Å) | 9.9410(2) [1] [2] |

| c (Å) | 19.7219(5) [1] [2] |

| α (°) | 75.9259(8) [1] [2] |

| β (°) | 75.9323(8) [1] [2] |

| γ (°) | 79.9479(10) [1] [2] |

| Volume (ų) | 1817.26(7) [1] [2] |

| Z | 8 [1] [2] |

| Calculated Density (Mg m⁻³) | 1.839 [1] [2] |

Molecular Packing and Unit Cell Composition

The asymmetric unit contains four independent molecules labeled A, B, C, and D [1] [3]. With Z = 8, the unit cell accommodates eight molecules total [1] [2]. The molecular packing arrangement demonstrates that all four independent molecules adopt similar conformational geometries despite their different crystallographic environments [1] [3].

The structure exhibits F(000) = 992 and linear absorption coefficient μ = 4.77 mm⁻¹ for molybdenum Kα radiation [1] [2]. Data collection yielded 14754 measured reflections, with 8202 independent reflections and 6065 reflections with I > 2σ(I) [1] [2]. The refinement involved 471 parameters with 16 restraints applied to handle the disorder phenomena [1] [2].

Halogen Disorder Phenomena

A significant crystallographic feature of 1-bromo-2-chloro-4,5-dimethoxybenzene is the extensive halogen disorder observed in all four independent molecules [1] [3]. Each molecule exhibits disorder through non-crystallographic twofold rotation about an axis running approximately through the bisectors of bonds C1—C2 and C4—C5 [1] [3]. This disorder nearly superimposes the chlorine and bromine atoms at their respective halogen sites [1] [3].

The occupancy ratios for the major and minor disorder components vary significantly among the four molecules: molecule A shows 74.51(15):25.49(15), molecule B exhibits 54.38(15):45.62(15), molecule C demonstrates 50.27(15):49.73(15), and molecule D displays 62.46(15):37.54(15) [1] [3]. The displacement parameters of chlorine and bromine atoms that are roughly superimposed by the disorder were constrained to be identical during refinement [1] [3].

Special refinement constraints were required to ensure structural stability, including restraints on carbon-chlorine and carbon-bromine distances using free variables [1] [3]. This disorder phenomenon reflects the similar sizes and bonding characteristics of bromine and chlorine atoms, allowing for substitutional disorder within the crystal lattice [1] [3].

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1-bromo-2-chloro-4,5-dimethoxybenzene through both proton and carbon-13 analysis [4] [5]. The proton nuclear magnetic resonance spectrum, typically recorded in deuterated chloroform, reveals characteristic resonances for the aromatic and methoxy protons [4] [6].

The aromatic region displays signals corresponding to the benzene ring protons, with chemical shifts influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating properties of the methoxy groups [4] [6]. The methoxy groups appear as distinct singlets in the aliphatic region, typically around 3.7-3.9 parts per million, reflecting the different chemical environments created by the halogen substitution pattern [4] [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with signals for all eight carbon atoms clearly resolved [5] [7]. The aromatic carbon signals appear in the range of 100-160 parts per million, while the methoxy carbon atoms resonate at approximately 56 parts per million [5] [7]. The substitution pattern creates distinct chemical environments for each carbon atom, resulting in well-separated signals that confirm the molecular structure [5] [7].

Infrared (IR) Spectroscopy

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of functional groups in 1-bromo-2-chloro-4,5-dimethoxybenzene [8] [9]. The spectrum exhibits strong absorption bands in the carbon-hydrogen stretching region at 3000-2800 cm⁻¹, corresponding to both aromatic and aliphatic carbon-hydrogen bonds [10] [9].

The methoxy groups contribute characteristic carbon-oxygen stretching vibrations, typically observed in the 1200-1300 cm⁻¹ region [8] [9]. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ range, with the exact frequencies influenced by the halogen substitution pattern [8] [9]. Carbon-halogen stretching vibrations for both carbon-bromine and carbon-chlorine bonds appear at lower frequencies, generally below 800 cm⁻¹ [8] [9].

Out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds contribute to the fingerprint region below 900 cm⁻¹, providing additional structural confirmation [8] [9]. The overall infrared spectrum pattern is consistent with the proposed molecular structure and substitution arrangement [8] [9].

Mass Spectrometry

Mass spectrometry analysis of 1-bromo-2-chloro-4,5-dimethoxybenzene provides molecular weight confirmation and fragmentation pattern information [11] [12]. The molecular ion peak appears at m/z 250/252/254, reflecting the characteristic isotope pattern for bromine and chlorine atoms [11] [12]. The isotope pattern shows the expected distribution with peaks separated by two mass units due to the presence of both halogens [11] [12].

Common fragmentation patterns include loss of methyl radicals from the methoxy groups, resulting in fragment ions at lower mass-to-charge ratios [12] [13]. Loss of methoxy groups (31 mass units) represents another significant fragmentation pathway [12] [13]. The halogen atoms can also be lost during fragmentation, though this typically requires higher collision energies [12] [13].

The base peak in the mass spectrum often corresponds to a stable fragment ion formed through rearrangement processes involving the aromatic ring system [12] [13]. Electron ionization mass spectrometry provides the most comprehensive fragmentation information, while chemical ionization techniques offer enhanced molecular ion stability for molecular weight determination [12] [13].

Conformational Analysis

Methoxy Group Coplanarity with Benzene Ring

The methoxy groups in 1-bromo-2-chloro-4,5-dimethoxybenzene demonstrate remarkable coplanarity with the benzene ring system [1] [3]. Crystallographic analysis reveals that all methoxy substituents lie approximately in the plane of the aromatic ring, with dihedral angles between the benzene ring and methoxy planes ranging from 0.9(3)° to 5.0(3)° for most orientations [1] [3].

One notable exception occurs in molecule C, where the dihedral angle between the C1C–C6C plane and the C5C/O2C/C8C methoxy plane reaches 12.3(3)° [1] [3]. This larger deviation is attributed to crystal packing effects rather than intrinsic molecular preferences [1] [3]. The general tendency toward coplanarity reflects the optimal overlap between the oxygen lone pairs and the aromatic π-system [1] [3].

The coplanar arrangement is consistent with observations in structurally related halogenated methoxy benzenes with no substituents or single substituents ortho to the methoxy groups [1] [3]. This geometric preference maximizes resonance stabilization between the methoxy oxygen atoms and the aromatic ring [1] [3].

Dihedral Angles and Rotational Barriers

Detailed analysis of dihedral angles in related compounds provides insight into rotational barriers around the carbon-oxygen bonds connecting methoxy groups to the benzene ring [14] [15]. In 1-bromo-4-chloro-2,5-dimethoxybenzene, a structurally similar isomer, the methoxy groups maintain dihedral angles of 8.8(4)° with respect to the aromatic ring plane [14] [15].

The relatively small dihedral angles observed across different halogenated dimethoxybenzene derivatives suggest low rotational barriers for methoxy group rotation [14] [15]. This contrasts sharply with compounds bearing two ortho substituents relative to the methoxy groups, where steric hindrance creates much larger dihedral angles [1] [3].

Computational studies indicate that the rotational barrier height depends critically on the substitution pattern, with electron-withdrawing groups like halogens generally reducing the barrier compared to electron-donating substituents [16] . The presence of both bromine and chlorine atoms in adjacent positions creates a moderate steric environment that still permits near-coplanar methoxy orientations [1] [3].

Computational Studies of Electronic Structure

Theoretical calculations using density functional theory methods provide detailed insights into the electronic structure of 1-bromo-2-chloro-4,5-dimethoxybenzene [16] . The molecular orbital structure reflects the combined electronic effects of the halogen substituents and methoxy groups on the aromatic π-system [16] .

The highest occupied molecular orbital typically involves π-electrons delocalized across the benzene ring with significant contributions from the methoxy oxygen lone pairs [16] . The lowest unoccupied molecular orbital shows π* character with nodes at positions determined by the substitution pattern [16] . The energy gap between these frontier orbitals influences the compound's reactivity and spectroscopic properties [16] .

Thermodynamic Properties

Melting and Boiling Points

Current literature searches reveal that melting point and boiling point data for 1-Bromo-2-chloro-4,5-dimethoxybenzene are not available in published sources [1] [2] [3]. This represents a significant gap in the thermodynamic characterization of this compound. Multiple chemical databases and supplier catalogs consistently report these fundamental phase transition temperatures as "not available" or "no data available" [1] [2] [3].

For comparative analysis, related halogenated dimethoxybenzenes show considerable variation in their thermal properties. 1-Bromo-2,4-dimethoxybenzene exhibits a melting point of 25-26°C and a boiling point of 153-155°C at 18 mmHg pressure [4] [5]. 1-Bromo-2,5-dimethoxybenzene demonstrates a boiling point of 130-131°C at 10 mmHg pressure [6] [7], while 1-Bromo-3,5-dimethoxybenzene shows a significantly higher melting point range of 62-66°C [8]. The parent compound bromobenzene has a well-established melting point of -30.7°C and boiling point of 156°C [9] [10].

Heat Capacity and Thermochemical Parameters

Specific heat capacity data for 1-Bromo-2-chloro-4,5-dimethoxybenzene are not available in the current literature. However, extensive thermodynamic research on related halogenated benzenes provides valuable context for understanding the expected thermal behavior of this compound.

For bromobenzene, comprehensive calorimetric studies have established detailed thermodynamic functions. The heat capacity of crystalline and liquid bromobenzene has been measured from 11 to 300 K, revealing a triple point of 242.401 K (-30.749°C) with an enthalpy of fusion of 10,702 ± 5 J mol⁻¹ and entropy of fusion of 44.150 ± 0.022 J K⁻¹ mol⁻¹ [11] [9]. The heat of vaporization at 293.00 K is 43,963 ± 60 J mol⁻¹ with an entropy of vaporization of 150.0 ± 0.2 J K⁻¹ mol⁻¹ [11] [9].

Studies on halogenated benzene derivatives indicate that substitution patterns significantly influence thermochemical properties. Research on dihalogen-substituted benzenes demonstrates that heat capacity values generally increase with the degree of halogenation [12] [13]. For bromochlorobenzenes specifically, heat capacities range from approximately 215-262 J mol⁻¹ K⁻¹ in the gas phase over temperature ranges of 522-760 K [14].

Theoretical estimation methods suggest that the presence of both bromine and chlorine substituents, combined with two methoxy groups, would result in higher heat capacity values compared to simpler halogenated benzenes. Group additivity methods for halogenated aromatic compounds indicate that each halogen substitution typically increases the molar heat capacity by 15-25 J mol⁻¹ K⁻¹, while methoxy groups contribute approximately 30-40 J mol⁻¹ K⁻¹ each [15] [13].

Solubility and Partition Coefficients

1-Bromo-2-chloro-4,5-dimethoxybenzene is insoluble in water but readily soluble in common organic solvents [16] [17]. The compound demonstrates excellent solubility in chloroform, dichloromethane, and ethyl acetate [16]. This solubility profile is consistent with its highly lipophilic character, as evidenced by the logarithmic octanol-water partition coefficient (LogP) of 3.11970 [1] [18].

The polar surface area (PSA) of 18.46000 Ų indicates limited hydrogen bonding capability, contributing to the poor aqueous solubility [1] [18]. The PSA value is primarily attributable to the two methoxy oxygen atoms, as the halogen substituents contribute minimally to polar interactions. This relatively low PSA value, combined with the substantial molecular weight of 251.51 g/mol, results in predominantly hydrophobic interactions.

Partition coefficient analysis reveals that the compound exhibits strong preference for organic phases over aqueous environments. The LogP value of 3.12 places this compound in the category of highly lipophilic substances, suggesting significant bioaccumulation potential and limited environmental mobility in aqueous systems. This partition behavior is consistent with other halogenated dimethoxybenzenes, which typically exhibit LogP values ranging from 2.5 to 3.5 [7] [19].

Stability and Degradation Kinetics

1-Bromo-2-chloro-4,5-dimethoxybenzene demonstrates stability under normal storage conditions when kept sealed in dry environments at room temperature [16] [20]. The compound should be stored under an inert atmosphere to prevent potential oxidative degradation of the methoxy groups [16].

Chemical stability analysis indicates that the compound is susceptible to nucleophilic aromatic substitution reactions, particularly under basic conditions, due to the electron-withdrawing effects of the halogen substituents [20] . The bromine substituent is more labile than the chlorine substituent, making it the preferred site for nucleophilic attack in substitution reactions .

Thermal stability considerations suggest that the compound should avoid exposure to heat, flames, and sparks, as indicated in safety documentation for related halogenated dimethoxybenzenes [20] [22]. Potential hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen chloride, and hydrogen bromide [22].

Photochemical stability has not been extensively studied for this specific compound. However, research on related halogenated aromatics indicates that compounds with similar structures may undergo dehalogenation reactions under UV irradiation, particularly in the presence of suitable electron donors [23] [24].

Density and Molecular Packing Parameters

Experimental density data for 1-Bromo-2-chloro-4,5-dimethoxybenzene are not available in the literature [1] [2] [3]. However, crystal structure analysis provides valuable insights into molecular packing arrangements and calculated density values.

Crystallographic studies reveal that the compound crystallizes in the triclinic crystal system with space group P1̄ [25]. The unit cell contains eight molecules (Z = 8) with dimensions of a = 9.9264(2) Å, b = 9.9410(2) Å, c = 19.7219(5) Å, and angles α = 75.9259(8)°, β = 75.9323(8)°, γ = 79.9479(10)° [25]. The unit cell volume is 1817.26(7) Ų, resulting in a calculated density of 1.839 Mg m⁻³ at 90 K [25].

Molecular packing analysis reveals significant structural disorder within the crystal lattice. All four independent molecules in the asymmetric unit exhibit disorder about non-crystallographic twofold axes, which nearly superimpose the chlorine and bromine sites [25]. This disorder results in mixed occupancy of halogen positions, with refined occupancies varying between approximately 50-75% for the major components and 25-50% for the minor components [25].

Methoxy group orientation plays a crucial role in crystal packing. The dihedral angles between the benzene ring and methoxy planes range from 0.9(3)° to 12.3(3)°, indicating that the methoxy groups are approximately coplanar with the aromatic ring [25]. This planar arrangement minimizes steric interactions and facilitates efficient molecular packing.

Comparative density analysis with related compounds provides context for the observed value. 1-Bromo-2,4-dimethoxybenzene exhibits a density of 1.507 g/mL at 25°C [4] [5], while 1-Bromo-2,5-dimethoxybenzene shows a density of 1.445 g/mL at 25°C [6] [7]. The higher calculated density of 1-Bromo-2-chloro-4,5-dimethoxybenzene (1.839 g/cm³) reflects the additional mass contribution from the chlorine substituent and potentially more efficient crystal packing due to the specific substitution pattern.